N-Benzyl-N-ethyl-4-methylaniline

Drug Metabolism Toxicology Biocatalysis

N-Benzyl-N-ethyl-4-methylaniline (CAS 119-94-8) is a para-methyl substituted tertiary aniline, often referred to as N-benzyl-N-ethyl-p-toluidine or NBNEPT. It is characterized by a central nitrogen atom bonded to an ethyl group, a benzyl group, and a 4-methylphenyl ring.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
Cat. No. B11879751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-ethyl-4-methylaniline
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C
InChIInChI=1S/C16H19N/c1-3-17(13-15-7-5-4-6-8-15)16-11-9-14(2)10-12-16/h4-12H,3,13H2,1-2H3
InChIKeyOHAHEESNBPDATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-N-ethyl-4-methylaniline: An Evidence-Based Procurement Guide for Differentiated Tertiary Amine Applications


N-Benzyl-N-ethyl-4-methylaniline (CAS 119-94-8) is a para-methyl substituted tertiary aniline, often referred to as N-benzyl-N-ethyl-p-toluidine or NBNEPT [1]. It is characterized by a central nitrogen atom bonded to an ethyl group, a benzyl group, and a 4-methylphenyl ring . Its molecular formula is C16H19N with a molecular weight of 225.33 g/mol [2]. It typically presents as a light yellow oily liquid with a density of approximately 0.77 g/mL and a boiling point of 161-162°C . The compound serves as a versatile intermediate in organic synthesis, most notably in the production of specific acid dyes, and its unique substitution pattern leads to distinct metabolic and physicochemical behavior compared to its close structural analogs .

Why N-Benzyl-N-ethyl-4-methylaniline Cannot Be Assumed Interchangeable with Unsubstituted or N-Methyl Analogs


Assuming that N-benzyl-N-ethylaniline (NBNEA) or other N-substituted anilines can be substituted for N-Benzyl-N-ethyl-4-methylaniline (NBNEPT) in research or industrial applications is a critical procurement error. The para-methyl group on the phenyl ring is not a passive substituent; it actively influences the compound's basicity, reactivity, and metabolic fate [1][2]. Direct comparative studies have demonstrated that this single methyl substitution fundamentally alters metabolic pathways: NBNEA undergoes ring hydroxylation to phenolic products, while NBNEPT's metabolism is directed towards hydroxymethyl formation via oxidation of the p-methyl group [3]. Furthermore, the size and electron-donating nature of the N-ethyl group confer a higher basicity compared to N-methyl analogs [1]. Therefore, a 'generic' tertiary aniline will not replicate the specific performance of N-Benzyl-N-ethyl-4-methylaniline in dye synthesis, mechanistic studies of C-oxidation, or assays for selective biological activity.

Quantitative Differentiation of N-Benzyl-N-ethyl-4-methylaniline Against Close Analogs: A Head-to-Head Evidence Guide


Metabolic Pathway Divergence: p-Methyl Oxidation vs. Ring Hydroxylation in NBNEPT vs. NBNEA

In a direct comparative study of in vitro hepatic microsomal metabolism, N-Benzyl-N-ethyl-4-methylaniline (NBNEPT) and its unsubstituted analog, N-benzyl-N-ethylaniline (NBNEA), exhibit fundamentally different primary metabolic fates [1]. While both compounds undergo N-dealkylation (debenzylation and de-ethylation), they diverge in their oxidative metabolism. NBNEA was observed to form phenolic metabolites via ring hydroxylation [2]. In contrast, NBNEPT's metabolism is directed towards the formation of a hydroxymethyl derivative, resulting from oxidation of the para-methyl group [2]. Neither tertiary aniline produced amide or N-oxide metabolites under the tested conditions [1].

Drug Metabolism Toxicology Biocatalysis

Enhanced Basicity of N-Ethyl Substituent Over N-Methyl Analogs in Non-Aqueous Media

A systematic study of aniline basicity in nitrobenzene solvent established a clear structure-activity relationship for N-alkyl substitution [1]. The study determined that N-ethyl-substituted anilines are more basic than their corresponding N-methyl-substituted anilines [2]. This finding is directly relevant to N-Benzyl-N-ethyl-4-methylaniline, which bears an N-ethyl group. The general basicity order for N-alkyl anilines was established as PhNEt2 > PhNMe2 > PhNHEt > PhNHMe > PhNH2 [1].

Organic Synthesis Reaction Optimization Acid-Base Chemistry

Defined Industrial Application: Exclusive Intermediate for Acid Blue 90, 91, and 109 Dye Synthesis

Multiple supplier and technical sources explicitly identify N-Benzyl-N-ethyl-4-methylaniline as a specific intermediate for a narrow class of acid dyes, namely Acid Blue 90, Acid Blue 91, and Acid Blue 109 . This is not a general-purpose aniline; its specific structure is required for the condensation reactions that form these triphenylmethane dyes [1]. In contrast, analogs like N,N-diethylaniline or N-ethylaniline are cited for different applications, such as co-catalysts or corrosion inhibitors [2].

Dye Chemistry Industrial Synthesis Material Science

Weak Affinity for Phenylethanolamine N-Methyltransferase (PNMT) Distinguishes it from Potent Inhibitors

BindingDB reports a Ki value of 1.11E+6 nM (1.11 mM) for N-Benzyl-N-ethyl-4-methylaniline against Phenylethanolamine N-Methyltransferase (PNMT) [1]. This high Ki value indicates very weak inhibitory activity, classifying the compound as essentially inactive against this target. This distinguishes it from other structurally related benzylamine derivatives that are specifically designed as potent PNMT inhibitors and would exhibit Ki values in the nanomolar or micromolar range [2].

Enzymology Drug Discovery Biochemical Assays

High-Value Application Scenarios for N-Benzyl-N-ethyl-4-methylaniline Based on Empirical Evidence


Substrate for Investigating Para-Methyl C-Oxidation in Drug Metabolism Studies

N-Benzyl-N-ethyl-4-methylaniline (NBNEPT) serves as a highly specific metabolic probe to study the C-oxidation of a benzylic methyl group. As shown in comparative studies, its primary oxidative pathway is the conversion of the para-methyl group to a hydroxymethyl metabolite, a reaction not observed in its unsubstituted analog, NBNEA [1]. This makes NBNEPT the preferred substrate for research focused on the enzymatic mechanisms of methyl oxidation and the formation of benzylic alcohol metabolites in vitro.

Essential Precursor in the Multi-Step Synthesis of Acid Blue 90, 91, and 109 Dyes

This compound is a documented and specific chemical intermediate for the industrial production of Acid Blue 90, Acid Blue 91, and Acid Blue 109 . The synthesis of these triphenylmethane dyes relies on the condensation of benzaldehyde derivatives with N-ethyl-N-benzyl-3-methylaniline [2]. For a dye manufacturer or a research lab replicating these syntheses, no other generic tertiary aniline can substitute for this specific building block.

Negative Control or Selectivity Marker in Phenylethanolamine N-Methyltransferase (PNMT) Assays

With a documented Ki of 1.11 mM against PNMT, N-Benzyl-N-ethyl-4-methylaniline exhibits negligible inhibitory activity [3]. In a drug discovery program screening for PNMT inhibitors, this compound can be reliably used as a negative control to establish baseline activity. Its weak affinity helps confirm that observed biological effects from more potent analogs are indeed driven by target engagement and not by non-specific interactions of the aniline scaffold.

Model Compound for Studying Substituent Effects on Tertiary Amine Basicity and Reactivity

The compound's structure allows it to serve as a representative member of the N-ethyl-N-benzyl aniline class for physical organic chemistry studies. Its basicity can be contextualized within the established order for N-alkyl anilines (PhNEt2 > PhNMe2 > PhNHEt > PhNHMe > PhNH2) [4]. It can be used in comparative studies to further investigate how the para-methyl and N-ethyl groups influence properties like nucleophilicity, catalytic activity in hydrazone formation [5], and regioselectivity in lithiation or alkylation reactions.

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